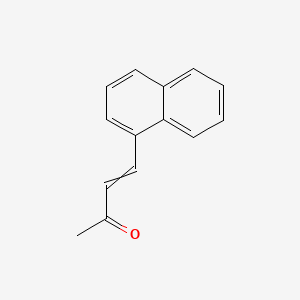

4-(Naphthalen-1-YL)-3-buten-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C14H12O |

|---|---|

Molecular Weight |

196.24 g/mol |

IUPAC Name |

4-naphthalen-1-ylbut-3-en-2-one |

InChI |

InChI=1S/C14H12O/c1-11(15)9-10-13-7-4-6-12-5-2-3-8-14(12)13/h2-10H,1H3 |

InChI Key |

OYYZOYHZDFGMKD-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C=CC1=CC=CC2=CC=CC=C21 |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Transformations of 4 Naphthalen 1 Yl 3 Buten 2 One

Reactivity of the Alpha,Beta-Unsaturated Carbonyl System

The defining feature of 4-(naphthalen-1-yl)-3-buten-2-one is the conjugation of a carbon-carbon double bond with a carbonyl group. This creates an electron-deficient system, particularly at the β-carbon, making it a prime target for nucleophilic attack. This reactivity is central to its utility in forming new carbon-carbon and carbon-heteroatom bonds.

Nucleophilic Additions (Michael-Type Reactions)

One of the most significant reactions of α,β-unsaturated ketones is the Michael addition, a type of conjugate or 1,4-addition. masterorganicchemistry.commakingmolecules.com In this reaction, a nucleophile adds to the β-carbon of the unsaturated system. masterorganicchemistry.com This process is often thermodynamically controlled and is favored by a range of "soft" nucleophiles. stackexchange.comyoutube.com

Thiol groups are effective nucleophiles for Michael additions to α,β-unsaturated carbonyl compounds. nih.govresearchgate.net The reaction involves the addition of the thiol across the carbon-carbon double bond, leading to the formation of a thioether derivative. The reactivity of thiols in this context is influenced by their pKa, with the more nucleophilic thiolate anion being the primary reactive species. nih.govku.dkresearchgate.net The general mechanism involves the attack of the thiolate on the β-carbon of the butenone system.

Table 1: Examples of Thiol Addition to α,β-Unsaturated Carbonyls

| Reactant | Nucleophile | Product Type | Reference |

|---|---|---|---|

| α,β-Unsaturated Ketone | Thiol | Thioether | researchgate.net |

Nitrogen-based nucleophiles, such as primary and secondary amines, as well as hydrazines, readily react with this compound. wizeprep.comlibretexts.org The reaction with primary amines typically yields imines, while secondary amines form enamines. wizeprep.comlibretexts.org A particularly important reaction is the condensation with hydrazine (B178648) or its derivatives, which leads to the formation of five-membered heterocyclic compounds known as pyrazolines. researchgate.netnih.govsci-hub.se This reaction is often carried out in an acidic medium, such as acetic acid, and can be promoted by methods like ultrasound irradiation to improve yields and reduce reaction times. nih.govsci-hub.senih.gov The formation of pyrazolines can proceed through two possible mechanisms: one involving the initial formation of a hydrazone followed by cyclization, and the other involving an initial aza-Michael addition followed by intramolecular condensation. sci-hub.se

Table 2: Synthesis of Pyrazolines from Chalcones

| Chalcone (B49325) Derivative | Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Substituted Chalcone | Hydrazine Hydrate | Acetic Acid, Reflux | N-Acyl-2-pyrazoline | Not Specified | sci-hub.se |

| Chalcone | Phenylhydrazine HCl | Acetic Acid/H₂O, Ultrasound | 1,3,5-Triaryl-2-pyrazoline | 83-96% | nih.gov |

Carbon-based nucleophiles, particularly stabilized enolates derived from compounds like β-diketones or β-keto esters, are classic Michael donors. libretexts.org For example, the reaction of an α,β-unsaturated ketone with ethyl acetoacetate (B1235776) in the presence of a base like sodium ethoxide results in a 1,5-dicarbonyl compound. libretexts.org The mechanism involves the addition of the enolate to the β-carbon of the unsaturated system. libretexts.orglibretexts.org Organocuprates are also known to favor 1,4-addition to α,β-unsaturated ketones, whereas more reactive organolithium and Grignard reagents tend to prefer direct 1,2-addition to the carbonyl group. stackexchange.comquizlet.com

Table 3: Examples of Michael Donors and Acceptors

| Michael Donor (Nucleophile) | Michael Acceptor (Electrophile) | Product Type | Reference |

|---|---|---|---|

| β-Diketone Enolate | α,β-Unsaturated Ketone | 1,5-Dicarbonyl Compound | libretexts.org |

| Malonic Ester Enolate | α,β-Unsaturated Ester | Substituted Malonic Ester | organic-chemistry.org |

The competition between 1,2-addition (to the carbonyl carbon) and 1,4-addition (to the β-carbon) is a key aspect of the reactivity of α,β-unsaturated ketones. stackexchange.com Generally, 1,4-addition (Michael addition) is a thermodynamically controlled process, leading to a more stable product. stackexchange.comorganic-chemistry.org In contrast, 1,2-addition is often kinetically favored and can be promoted by using highly reactive nucleophiles and low temperatures. stackexchange.com The stability of the 1,4-adduct is attributed to the formation of a strong carbon-carbon single bond and the retention of the carbonyl group, which can then tautomerize from its enol or enolate intermediate. stackexchange.com For some nucleophiles, like thiols, the Michael addition can be reversible. acs.org The rate constants for these additions are highly dependent on the structure of both the α,β-unsaturated carbonyl compound and the nucleophile. nih.govresearchgate.net For instance, the reactivity of thiols is often correlated with their pKa, indicating the thiolate anion is the reactive species. nih.govku.dkresearchgate.net However, for other nucleophiles, steric and electronic factors can be more influential than the pKa of the nucleophile. ku.dkresearchgate.net

Cycloaddition Reactions (e.g., Diels-Alder, [4+2] cycloadditions)

The carbon-carbon double bond in this compound can act as a dienophile in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. libretexts.orglibretexts.org In this type of pericyclic reaction, a conjugated diene reacts with a dienophile to form a six-membered ring. libretexts.orgwikipedia.orgorganic-chemistry.org The reaction is concerted, meaning all bond-forming and bond-breaking occurs in a single step through a cyclic transition state. libretexts.orglibretexts.org The reactivity of the dienophile in a Diels-Alder reaction is enhanced by the presence of electron-withdrawing groups, such as the carbonyl group in this compound. masterorganicchemistry.comlibretexts.org This makes this compound a suitable dienophile for reactions with electron-rich dienes. libretexts.org While the classic Diels-Alder reaction involves an all-carbon diene and dienophile, hetero-Diels-Alder reactions, where one or more carbon atoms are replaced by a heteroatom like nitrogen or oxygen, are also possible and provide routes to six-membered heterocyclic compounds. organic-chemistry.org

Table 4: General Features of [4+2] Cycloadditions

| Reaction Type | Reactants | Key Feature | Product | Reference |

|---|---|---|---|---|

| Diels-Alder | Conjugated Diene + Dienophile | Concerted mechanism, forms two C-C bonds | Six-membered ring (Cyclohexene derivative) | libretexts.orglibretexts.org |

Reduction Reactions of the Olefinic and Carbonyl Moieties

The reduction of the α,β-unsaturated ketone in this compound can be tailored to yield different products by selecting appropriate reducing agents and reaction conditions. The primary sites for reduction are the carbon-carbon double bond (olefinic moiety) and the carbon-oxygen double bond (carbonyl moiety).

Selective reduction of the carbonyl group to a hydroxyl group, while leaving the olefinic bond intact, can be achieved using specific reagents. For instance, photoenzymatic reduction using a flavin-dependent nitroreductase has been shown to be highly chemoselective for the reduction of α,β-unsaturated ketones to their corresponding allylic alcohols. d-nb.info This method offers the potential for high enantioselectivity, producing optically pure alcohols. d-nb.info

Conversely, catalytic hydrogenation can be employed to reduce the olefinic double bond, leading to the saturated ketone, 4-(naphthalen-1-yl)butan-2-one. This process typically involves the use of a metal catalyst such as palladium on carbon (Pd/C) and hydrogen gas. The reaction proceeds via the adsorption of the alkene onto the catalyst surface, followed by the stepwise addition of hydrogen atoms.

Complete reduction of both the olefinic and carbonyl functionalities to yield 4-(naphthalen-1-yl)butan-2-ol (B13605910) can be accomplished using stronger reducing agents like lithium aluminum hydride (LiAlH₄). Chirally modified hydride reagents, such as those derived from BINOL, can achieve this transformation with high enantioselectivity. wikipedia.orguwindsor.ca

| Reagent/Condition | Moiety Reduced | Product |

| Photoenzymatic (e.g., BaNTR1) | Carbonyl | 4-(Naphthalen-1-yl)-3-buten-2-ol |

| Catalytic Hydrogenation (e.g., H₂/Pd-C) | Olefinic | 4-(Naphthalen-1-yl)butan-2-one |

| Strong Hydride (e.g., LiAlH₄) | Carbonyl and Olefinic | 4-(Naphthalen-1-yl)butan-2-ol |

Oxidation Reactions and Epoxidation of the Double Bond

The olefinic double bond in this compound is susceptible to oxidation and epoxidation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can cleave the double bond, leading to the formation of carboxylic acids. Under acidic conditions, this reaction would likely yield 1-naphthaldehyde (B104281) and pyruvic acid. libretexts.orgjchps.com

Epoxidation of the double bond can be achieved using peroxy acids, with meta-chloroperoxybenzoic acid (m-CPBA) being a common reagent for this transformation. masterorganicchemistry.comyoutube.comcommonorganicchemistry.com The reaction is stereospecific, with the oxygen atom adding to the same face of the double bond, resulting in the formation of an epoxide ring. masterorganicchemistry.comlibretexts.org This reaction would produce 3-(naphthalen-1-yl)-3,4-epoxybutan-2-one. The Baeyer-Villiger oxidation, which converts ketones to esters using peroxy acids, is also a potential side reaction, though epoxidation is generally faster for α,β-unsaturated ketones. masterorganicchemistry.com

| Reagent | Reaction Type | Product |

| KMnO₄ (strong, acidic) | Oxidative Cleavage | 1-Naphthaldehyde and Pyruvic Acid |

| m-CPBA | Epoxidation | 3-(Naphthalen-1-yl)-3,4-epoxybutan-2-one |

Reactivity of the Ketone Functionality

The carbonyl group of the ketone is a key site for nucleophilic addition reactions, allowing for the formation of new carbon-carbon bonds and the synthesis of more complex molecules.

The Wittig reaction provides a method for converting the ketone into an alkene. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.compressbooks.publumenlearning.com This involves the reaction of the ketone with a phosphonium (B103445) ylide (Wittig reagent). wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.compressbooks.publumenlearning.com For example, reacting this compound with methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂) would yield 2-(naphthalen-1-yl)-1,3-butadiene. The stereochemistry of the resulting alkene is dependent on the nature of the ylide used. wikipedia.orgorganic-chemistry.org

Grignard reagents, which are potent carbon-based nucleophiles, readily add to the carbonyl group to form tertiary alcohols after an acidic workup. masterorganicchemistry.comlibretexts.orgleah4sci.comyoutube.com For instance, the reaction of this compound with methylmagnesium bromide (CH₃MgBr) would produce 2-methyl-4-(naphthalen-1-yl)-3-buten-2-ol.

| Reagent | Reaction Type | Product |

| Phosphonium Ylide (e.g., Ph₃P=CH₂) | Wittig Reaction | 2-(Naphthalen-1-yl)-1,3-butadiene |

| Grignard Reagent (e.g., CH₃MgBr) | Nucleophilic Addition | 2-Methyl-4-(naphthalen-1-yl)-3-buten-2-ol |

Reactivity of the Naphthalene (B1677914) Moiety

The naphthalene ring is an aromatic system that can undergo electrophilic substitution and reduction reactions. The presence of the butenone substituent influences the regioselectivity of these transformations.

Electrophilic Aromatic Substitution Reactions on the Naphthalene Ring

The butenone substituent is an electron-withdrawing group, which deactivates the naphthalene ring towards electrophilic aromatic substitution (EAS). However, reactions such as nitration and Friedel-Crafts acylation can still occur under appropriate conditions. The directing effect of the substituent will favor substitution at positions that are least deactivated. In the case of the 1-substituted naphthalene ring, electrophilic attack is generally favored at the 5- and 8-positions of the same ring or at the α-positions of the adjacent ring.

Friedel-Crafts acylation, for example, involves the introduction of an acyl group onto the aromatic ring using an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). organic-chemistry.orgyoutube.commasterorganicchemistry.comlibretexts.org This reaction is generally irreversible and the product is a deactivated ketone, which prevents further acylation. organic-chemistry.orglibretexts.org

Hydrogenation and Dearomatization of the Naphthalene System

The aromaticity of the naphthalene ring can be reduced through hydrogenation or dearomatization reactions. Catalytic hydrogenation over a metal catalyst like nickel or platinum can lead to the saturation of one or both rings, depending on the reaction conditions. google.com

The Birch reduction offers a method for the partial reduction of the naphthalene ring to a 1,4-cyclohexadiene (B1204751) derivative. wikipedia.orghuji.ac.ilresearchgate.netorganic-chemistry.orgbyjus.com This reaction employs an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol as a proton source. wikipedia.orgbyjus.com The regioselectivity of the reduction is influenced by the electronic nature of the substituent. For 1-substituted naphthalenes, the reduction typically occurs in the unsubstituted ring.

More recently, palladium-catalyzed dearomative difunctionalization reactions have been developed for naphthalenes, allowing for the introduction of two new functional groups across the 1,4-positions. nih.gov

Intramolecular Cyclization and Rearrangement Pathways

The structure of this compound, possessing both a vinyl group and an aryl group in conjugation with a ketone, presents the possibility for intramolecular cyclization reactions, particularly under acidic conditions.

One potential pathway is a Nazarov-type cyclization. The classical Nazarov cyclization involves the 4π-electrocyclic ring closure of a divinyl ketone to form a cyclopentenone. wikipedia.orgorganic-chemistry.orgnih.govresearchgate.netillinois.edu While this compound is a vinyl aryl ketone, acid-catalyzed activation of the ketone could, in principle, promote an electrocyclization involving the naphthalene π-system. This would be a non-traditional Nazarov cyclization and would likely require specific conditions to overcome the aromatic stabilization energy of the naphthalene ring.

Rearrangements, such as Wagner-Meerwein shifts, can occur in conjunction with cyclization reactions, particularly if carbocationic intermediates are formed. nih.gov For example, a Nazarov cyclization followed by a series of wikipedia.org-shifts could lead to the formation of highly functionalized cyclopentenone products. nih.gov

| Reaction Type | Key Intermediate/Process | Potential Product Class |

| Nazarov-type Cyclization | 4π-Electrocyclization | Polycyclic Ketones |

| Wagner-Meerwein Rearrangement | Carbocation Shift | Rearranged Polycyclic Ketones |

Formation of Naphthopyrans and Related Heterocycles

The α,β-unsaturated ketone structure of this compound serves as a precursor for the synthesis of various heterocyclic compounds, most notably naphthopyrans. While direct cyclization of this compound itself is not the common route, its derivatives or related chalcones are key intermediates. A plausible and frequently utilized strategy involves the reaction of a 1-naphthol (B170400) derivative with a suitable three-carbon synthon, which can be conceptually derived from the reactivity of compounds like this compound.

A common synthetic approach to naphthopyrans involves the acid-catalyzed condensation of a naphthol with a propargyl alcohol derivative. researchgate.net Although not a direct reaction of this compound, understanding this mechanism provides insight into how its structural elements can be incorporated into such heterocyclic systems. For instance, a synthetic equivalent of the butenone could be modified to generate a suitable precursor for this type of cyclization.

A hypothetical, yet chemically sound, pathway for the formation of a naphthopyran derivative starting from a structural analog of this compound is outlined below. This involves the reaction of 2-hydroxy-1-naphthaldehyde (B42665) with an appropriate ketone under Claisen-Schmidt condensation conditions to form a chalcone, which can then undergo intramolecular cyclization.

Plausible Reaction Scheme for Naphthopyran Formation:

Step 1: Knoevenagel or Claisen-Schmidt Condensation: A substituted 1-naphthol, such as 2-hydroxy-1-naphthaldehyde, can react with a ketone (e.g., acetone) in the presence of a base to form a hydroxy-substituted chalcone.

Step 2: Intramolecular Michael Addition/Cyclization: The resulting chalcone, possessing a hydroxyl group ortho to the propenone side chain, can undergo an intramolecular Michael addition under basic or acidic conditions. The hydroxyl group attacks the β-carbon of the α,β-unsaturated ketone.

Step 3: Dehydration: Subsequent dehydration of the cyclic intermediate leads to the formation of the stable naphthopyran ring system.

Table 1: Key Intermediates and Reagents in a Plausible Naphthopyran Synthesis

| Intermediate/Reagent | Structure | Role in Synthesis |

| 2-Hydroxy-1-naphthaldehyde | Starting material containing the naphthyl and hydroxyl moieties. | |

| Acetone (B3395972) | Provides the three-carbon backbone for the pyran ring. | |

| Hydroxy-substituted Chalcone | Key intermediate formed from the condensation reaction. | |

| Naphthopyran product | Final heterocyclic product. |

This strategy highlights how the core structure of this compound can be conceptually utilized in the synthesis of complex heterocyclic systems like naphthopyrans. The reactivity of the α,β-unsaturated ketone is central to the cyclization step.

Intramolecular Aldol (B89426) Condensations

Intramolecular aldol condensations are powerful ring-forming reactions that occur in molecules containing two carbonyl groups. libretexts.org These reactions preferentially form thermodynamically stable five- and six-membered rings. chemtube3d.comlibretexts.org To achieve an intramolecular aldol condensation starting from this compound, the molecule must first be converted into a suitable dicarbonyl precursor.

A hypothetical strategy to achieve this involves the derivatization of the double bond in this compound to introduce a second carbonyl functionality at an appropriate distance from the existing ketone. One plausible approach is ozonolysis followed by a reductive workup to yield a 1,4-dicarbonyl compound.

Plausible Reaction Scheme for Intramolecular Aldol Condensation:

Step 1: Ozonolysis: Treatment of this compound with ozone (O₃) would cleave the carbon-carbon double bond, forming an ozonide intermediate.

Step 2: Reductive Workup: A reductive workup of the ozonide, for example with dimethyl sulfide (B99878) (DMS) or zinc in acetic acid, would yield a 1,4-keto-aldehyde, specifically 1-(naphthalen-1-yl)-1,4-dione.

Step 3: Intramolecular Aldol Condensation: Treatment of the resulting 1,4-dicarbonyl compound with a base would initiate an intramolecular aldol condensation. The enolate formed at the methyl ketone would attack the aldehyde carbonyl, leading to the formation of a five-membered ring.

Step 4: Dehydration: Subsequent dehydration would yield the final α,β-unsaturated cyclic ketone product.

Table 2: Hypothetical Intramolecular Aldol Condensation of a this compound Derivative

| Step | Reactant | Reagents | Intermediate/Product | Ring Size Formed |

| 1 | This compound | 1. O₃ 2. DMS | 1-(Naphthalen-1-yl)-1,4-dione | N/A |

| 2 | 1-(Naphthalen-1-yl)-1,4-dione | Base (e.g., NaOH) | Aldol Adduct | 5-membered |

| 3 | Aldol Adduct | Heat | Cyclopentenone derivative | 5-membered |

This sequence demonstrates how the fundamental structure of this compound can be chemically manipulated to undergo powerful carbon-carbon bond-forming reactions like the intramolecular aldol condensation to construct new carbocyclic frameworks. The stability of the resulting five-membered ring drives the reaction to completion. libretexts.org

Derivatization and Functionalization Strategies based on Reactivity

The rich chemical reactivity of this compound allows for a multitude of derivatization and functionalization strategies. These transformations can target the α,β-unsaturated ketone system, the naphthalene ring, or both, leading to a wide array of novel compounds with potentially interesting properties.

The α,β-unsaturated ketone moiety is a prime site for conjugate addition reactions (Michael additions). masterorganicchemistry.comnih.gov A variety of nucleophiles can add to the β-carbon, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. This is a powerful tool for introducing diverse functional groups.

Table 3: Potential Michael Addition Reactions with this compound

| Nucleophile | Product Type | Potential Reagents |

| Enolates | 1,5-Dicarbonyl compounds | Diethyl malonate, Ethyl acetoacetate with a base |

| Amines | β-Amino ketones | Ammonia, primary and secondary amines |

| Thiols | β-Thio ketones | Thiols (e.g., thiophenol) with a base |

| Cyanide | β-Cyano ketones | Sodium or potassium cyanide |

| Organocuprates | Alkylated ketones | Gilman reagents (R₂CuLi) |

Furthermore, the naphthalene ring of this compound is susceptible to electrophilic aromatic substitution, allowing for the introduction of various substituents onto the aromatic core. The position of substitution will be directed by the activating nature of the alkyl substituent and the steric hindrance imposed by the butenone side chain.

Palladium-catalyzed cross-coupling reactions, such as the Heck reaction, offer another sophisticated strategy for functionalization. libretexts.org While typically involving the reaction of an organohalide with an alkene, variations of the Heck reaction could potentially be employed to further functionalize the butenone double bond or to couple the naphthalene ring (if appropriately halogenated) with other molecules. nih.govnih.gov

The combination of these reactive sites makes this compound a versatile scaffold for the synthesis of a diverse library of compounds. The ability to selectively modify different parts of the molecule allows for the fine-tuning of its chemical and physical properties for various applications.

Design and Synthesis of Structural Analogues and Derivatives of 4 Naphthalen 1 Yl 3 Buten 2 One

Modifications of the Naphthalene (B1677914) Core

The naphthalene ring system is a key structural feature that significantly influences the properties of the molecule. Modifications to this aromatic core, including the introduction of various substituents and altering the point of attachment to the side chain, are critical strategies in the design of new analogues.

Substitution Patterns on the Naphthalene Ring (e.g., Halogenation, Alkylation, Alkoxylation)

The introduction of substituents onto the naphthalene ring can be achieved through electrophilic aromatic substitution reactions. The position and nature of these substituents can dramatically alter the electronic properties and steric profile of the molecule. For instance, the synthesis of various substituted naphthalenes can be accomplished through methods like the electrophilic cyclization of arene-containing propargylic alcohols using reagents such as iodine monochloride (ICl), iodine (I2), and N-bromosuccinimide (NBS). nih.gov This allows for the regioselective preparation of a wide array of substituted naphthalenes under mild conditions. nih.gov

The development of synthetic methodologies for creating polysubstituted naphthalene derivatives is an active area of research. nih.gov Traditional methods often involve the stepwise introduction of substituents, which can be limited by regioselectivity issues. nih.gov More modern approaches, such as the skeletal editing of isoquinolines, offer novel pathways to substituted naphthalenes. nih.gov

The table below summarizes some examples of substitution patterns on the naphthalene ring that have been explored in the synthesis of naphthalene derivatives.

| Substitution Type | Reagents/Methods | Resulting Substituents |

| Halogenation | ICl, I₂, Br₂, NBS | Iodo, Bromo |

| Alkylation | Not explicitly detailed in the provided context | Alkyl groups |

| Alkoxylation | Not explicitly detailed in the provided context | Alkoxy groups |

Isomeric Naphthalene Attachments (e.g., Naphthalen-2-yl analogues)

The point of attachment of the butenone side chain to the naphthalene core is another crucial structural variable. While the parent compound features a naphthalen-1-yl linkage, analogues with a naphthalen-2-yl connection have also been synthesized and studied. ontosight.ai The synthesis of 4-(naphthalen-2-yl)butan-2-one, a related saturated ketone, highlights the exploration of this isomeric attachment. ontosight.ai

Variations of the Butenone Side Chain

The butenone side chain offers multiple sites for modification, including the length of the carbon chain, the introduction of substituents on the backbone, and the geometry of the double bond.

Homologation and Truncation of the Carbon Chain

Altering the length of the carbon chain in the butenone moiety, through homologation (increasing the length) or truncation (decreasing the length), can impact the molecule's flexibility and lipophilicity. While specific examples of homologation and truncation for 4-(naphthalen-1-yl)-3-buten-2-one were not detailed in the provided search results, the general principles of organic synthesis allow for such modifications. For example, the Claisen-Schmidt condensation used to synthesize the parent compound could potentially be adapted by using different ketone starting materials.

Substitution on the Butenone Backbone (e.g., trifluoromethyl)

The introduction of substituents onto the butenone backbone can significantly influence the compound's reactivity and electronic properties. The synthesis of trifluoromethyl-substituted naphthalenes has been achieved through the reaction of Grignard reagents with trifluoromethyl ketones. soton.ac.uk This approach could potentially be adapted to introduce a trifluoromethyl group onto the butenone chain of this compound.

A patent describes a synthesis method for naphthalene-vinyl-substituted ketone compounds that allows for various substituents on the naphthalene ring. google.com This method involves the reaction of a naphthalene compound with a ketone in the presence of a palladium catalyst. google.com

Geometric Isomerism (E/Z) and its Impact on Chemical Properties

The double bond in the butenone side chain gives rise to the possibility of geometric isomerism, specifically E (entgegen) and Z (zusammen) isomers. chemguide.co.uklibretexts.org The IUPAC name for the parent compound is often specified as (E)-4-(naphthalen-1-yl)but-3-en-2-one, indicating that the higher priority groups (the naphthalene ring and the acetyl group) are on opposite sides of the double bond. nih.gov

The table below outlines the key features of E/Z isomerism in the context of this compound.

| Isomer | Description | Potential Impact on Properties |

| E-isomer | Higher priority groups on opposite sides of the double bond. docbrown.info | Different boiling point, melting point, and solubility compared to the Z-isomer. |

| Z-isomer | Higher priority groups on the same side of the double bond. docbrown.info | May exhibit different reactivity and biological activity due to steric hindrance and altered electronic effects. |

Incorporation into Polymeric Structures

The naphthalene moiety is a valuable component in the design of high-performance polymers due to its rigid, aromatic nature, which can enhance thermal stability, mechanical strength, and specific electronic or optical properties.

Naphthalene-based poly(arylene ether ketone)s (PAEKs) are a class of high-performance engineering thermoplastics known for their exceptional thermal stability and chemical resistance. nih.gov The synthesis of these polymers often involves nucleophilic aromatic substitution reactions.

One approach to creating naphthalene-containing PAEKs involves a three-step process. This begins with the polymerization of methylated polymers, which is then followed by bromination and subsequent derivatization with a diquaternary-ammonium group. This method has been successfully used to produce anion exchange membranes with high ionic conductivity and excellent dimensional stability, making them suitable for applications such as fuel cells.

Another synthetic route involves the polycondensation of novel naphthalene-based difluoroarene monomers with bisphenols. nih.govrsc.org For instance, the reaction of 1,5-bis(4-fluorobenzoyl)-2,6-dimethylnaphthalene with bisphenol A yields a soluble, amorphous poly(arylene ether ketone). nih.govrsc.org This polymer exhibits high thermal stability, with glass transition temperatures (Tg) ranging from 167-213°C, and is readily soluble in common organic solvents like chloroform (B151607) and tetrahydrofuran (B95107) (THF). nih.gov The properties of these naphthalene-based PAEKs are summarized in the table below.

| Polymer Type | Monomers | Key Properties | Potential Applications |

| Anion Exchange Membrane | Methylated polymers, diquaternary-ammonium group | High ionic conductivity, excellent dimensional stability, insolubility in organic solvents | Fuel cells |

| Soluble PAEK | 1,5-bis(4-fluorobenzoyl)-2,6-dimethylnaphthalene, Bisphenol A | High thermal stability (Tg 167-213°C), high solubility in common organic solvents | Coatings, adhesives, composites, molded components |

The incorporation of naphthalene-containing units into copolymers and composite materials is a strategy to tailor their properties for specific applications. Various synthetic methodologies have been employed to create a diverse range of naphthalene-based copolymers.

For example, poly(butylene adipate-co-buthylene-2,6-naphthalate) (PBABN) copolyesters have been synthesized through a one-pot polymerization of 1,4-butanediol, adipic acid, and 2,6-naphthalene dicarboxylate (NDC). mdpi.com The thermal and mechanical properties of these copolymers can be tuned by varying the molar ratio of the naphthalene-containing monomer. mdpi.com Increasing the NDC content leads to a higher glass transition temperature and melting temperature. mdpi.com

Fully conjugated ladder naphthalene diimide copolymers have also been synthesized. researchgate.net These materials, which exhibit good solubility and high thermal stability, are of interest for applications in organic electronics. researchgate.netscilit.com The synthesis of these copolymers can be achieved through methods like Suzuki or Stille coupling reactions. researchgate.netscilit.com

Furthermore, methylene-alternating copolymers have been prepared from naphthalene-fused propellanes. nih.govnih.gov These three-dimensional building blocks lead to amorphous copolymers with good solubility and gas adsorption properties, potentially useful for creating materials with molecular-sized cavities. nih.govnih.gov

| Copolymer Type | Monomers | Synthesis Method | Key Properties | Potential Applications |

| Poly(butylene adipate-co-buthylene-2,6-naphthalate) (PBABN) | 1,4-butanediol, adipic acid, 2,6-naphthalene dicarboxylate (NDC) | One-pot polymerization | Tunable thermal and mechanical properties | Packaging materials, agricultural films, fibers |

| Conjugated Ladder Naphthalene Diimide Copolymers | Naphthalene diimide, various donor units | Suzuki or Stille coupling | Good solubility, high thermal stability | Organic electronics |

| Methylene-Alternating Copolymers | Naphthalene-fused propellanes | Reduction and acid-mediated condensation | Good solubility, CO2 adsorption | Soft materials with molecular-sized cavities |

Synthesis of Enantiomerically Enriched Naphthyl-Butenone Derivatives

The creation of enantiomerically enriched derivatives of this compound is of significant interest due to the importance of chiral compounds in pharmaceuticals and materials science. While a direct and specific enantioselective synthesis for this exact compound is not extensively documented, several asymmetric synthetic strategies can be applied to its general structure.

A common method for synthesizing α,β-unsaturated ketones like this compound is the Claisen-Schmidt condensation of 1-naphthaldehyde (B104281) with acetone (B3395972). To achieve enantioselectivity, this reaction would require the use of a chiral catalyst.

Potential asymmetric methods that could be adapted for the synthesis of chiral naphthyl-butenone derivatives include:

Asymmetric Hydrogenation: The carbon-carbon double bond in the butenone moiety could be asymmetrically hydrogenated using a chiral catalyst, such as an Iridium-based catalyst, to create a chiral center at either the α or β position to the carbonyl group. rsc.org This would result in a chiral saturated ketone derivative.

Asymmetric Conjugate Addition: The addition of a nucleophile to the β-position of the α,β-unsaturated ketone, catalyzed by a chiral catalyst, would generate a new stereocenter. Chiral ligands such as those derived from naphthyl β-aminoalcohols could be employed in such reactions. scilit.com

Asymmetric Aldol (B89426) Reaction: A vinylogous Mukaiyama aldol reaction of a silyloxyfuran with 1-naphthaldehyde, in the presence of a chiral Lewis acid catalyst, could potentially be used to construct the butenolide core with high enantiomeric excess. nih.gov Although this would produce a butenolide rather than a butenone, it represents a viable strategy for creating a related chiral scaffold.

The development of chiral ligands is crucial for these asymmetric transformations. For instance, chiral naphthyl-β-aminoalcohol ligands have been synthesized and shown to be effective in inducing high enantioselectivity in reactions like the Strecker and Michael reactions. scilit.com Similarly, chiral phosphoric acids and metal complexes with chiral ligands, such as those derived from BINOL, have been successfully used in a variety of asymmetric syntheses involving naphthyl-containing substrates. mdpi.comresearchgate.net

Advanced Spectroscopic Characterization and Computational Chemistry Investigations

Application of Advanced Spectroscopic Techniques for Structural Elucidation

The precise three-dimensional structure and connectivity of 4-(naphthalen-1-yl)-3-buten-2-one are determined using a suite of advanced spectroscopic techniques, including high-resolution nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray crystallography.

| Atom Type | Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Carbonyl | C2 | - | ~198 |

| Methyl | C1 | ~2.4 | ~27 |

| Vinyl | C3-H | ~6.8 | ~126 |

| Vinyl | C4-H | ~7.9 | ~144 |

| Naphthyl | Aromatic | 7.5-8.2 | 124-134 |

Mass Spectrometry (MS) provides the exact molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy, confirming the molecular formula C₁₄H₁₂O. nih.gov Electron ionization (EI) or electrospray ionization (ESI) techniques would be used to generate the molecular ion [M]⁺ or a protonated molecule [M+H]⁺. massbank.eu The fragmentation pattern observed in the MS/MS spectrum offers clues about the molecule's structure, with characteristic losses of fragments such as a methyl group (CH₃) or carbon monoxide (CO).

Computational Quantum Chemical Studies

Computational chemistry provides theoretical insights that complement experimental data, allowing for a deeper understanding of the molecule's properties and reactivity.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure and geometry of molecules. By applying functionals like B3LYP with an appropriate basis set (e.g., 6-311++G(d,p)), researchers can calculate the optimized molecular geometry, bond energies, and electronic properties. nih.gov For this compound, DFT calculations would predict the most stable conformation, bond lengths, and angles, which can be compared with X-ray crystallography data. Furthermore, DFT is used to compute properties such as the distribution of electron density, molecular orbital energies (HOMO and LUMO), and the molecular electrostatic potential, which are crucial for understanding the molecule's reactivity. nih.govnih.gov

Ab initio methods, which are based on first principles without empirical parameters, offer a high level of theoretical accuracy. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory are used for precise calculations of the ground state and excited state energies. While computationally more intensive than DFT, these methods are valuable for benchmarking results and for studying systems where DFT may not be sufficiently accurate. nist.gov These calculations are essential for understanding the photophysical properties and potential photochemical reactions of the molecule.

Computational methods are highly effective in predicting spectroscopic data. DFT calculations can simulate the infrared (IR) and Raman spectra by computing the vibrational frequencies and intensities. nih.gov These predicted spectra are invaluable for assigning the vibrational modes observed in experimental spectra. For instance, the characteristic C=O and C=C stretching frequencies of the enone moiety can be precisely calculated. nih.gov

Similarly, NMR chemical shifts can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. idc-online.comrsc.org By calculating the magnetic shielding tensors for each nucleus, theoretical ¹H and ¹³C NMR spectra can be generated. Comparing these predicted spectra with experimental data is a powerful tool for structure verification and stereochemical assignment. idc-online.com

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Calculated (DFT) (cm⁻¹) |

|---|---|---|---|

| Naphthalene C-H Stretch | 3038 | 3071 | 3037-3078 |

| C=O Stretch | 1654 | 1657 | 1649 |

| C=C Stretch (alkene) | - | 1576 | 1574 |

| Naphthalene Ring C-C Stretch | 1567, 1516 | 1600 | 1595, 1563 |

The electronic absorption properties, observed via UV-Vis spectroscopy, can be modeled using Time-Dependent Density Functional Theory (TD-DFT). nih.gov These calculations predict the energies of electronic transitions, which correspond to the absorption maxima (λ_max). This allows for the assignment of observed absorption bands to specific electronic transitions, such as π→π* transitions within the conjugated system of the naphthalene ring and the enone group. nih.gov Modeling can also provide insights into other photophysical properties, such as fluorescence and the nature of excited states, which are influenced by the interaction between the naphthalene chromophore and the enone system. nih.gov

Theoretical Analysis of Reaction Mechanisms and Pathways

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. For this compound, which is often synthesized via a Claisen-Schmidt condensation between 1-naphthaldehyde (B104281) and acetone (B3395972), theoretical studies can map out the entire reaction pathway. This involves locating the transition states, calculating activation energies, and determining the reaction thermodynamics.

Furthermore, the reactivity of the compound in subsequent reactions, such as Michael additions, reductions, or cycloadditions, can be analyzed theoretically. acs.org For example, DFT calculations can predict the regioselectivity of nucleophilic attack on the α,β-unsaturated system by analyzing the partial charges and the frontier molecular orbitals (LUMO) of the molecule. This theoretical analysis provides a detailed, energetic picture of how reactions proceed, guiding the design of new synthetic routes and the prediction of product outcomes.

Transition State Theory and Reaction Coordinate Analysis

The formation of this compound typically proceeds via a Claisen-Schmidt condensation reaction between 1-naphthaldehyde and acetone. Transition State Theory (TST) is a fundamental concept used to understand the rates of such chemical reactions. TST posits that for a reaction to occur, reactant molecules must pass through a high-energy state known as the transition state, which represents a specific point along the reaction coordinate of highest potential energy.

The reaction coordinate for the base-catalyzed Claisen-Schmidt condensation to form this compound can be broken down into several key steps:

Enolate Formation: A base abstracts an acidic α-hydrogen from acetone, forming a resonance-stabilized enolate ion. This is typically a rapid and reversible step.

Protonation: The alkoxide intermediate is protonated by a solvent molecule (e.g., water or ethanol) to yield a β-hydroxy ketone.

Dehydration: Under the reaction conditions, the β-hydroxy ketone readily undergoes dehydration (elimination of a water molecule) to form the final α,β-unsaturated ketone, this compound. This dehydration is driven by the formation of a highly conjugated system extending across the naphthalene ring, the double bond, and the carbonyl group.

Energetic Profiles and Reaction Kinetics from Computational Models

Computational chemistry, particularly using methods like Density Functional Theory (DFT), allows for the detailed calculation of the energetic profiles of reaction pathways. By modeling the Claisen-Schmidt condensation of 1-naphthaldehyde and acetone, it is possible to determine the energies of the reactants, intermediates, transition states, and products.

The kinetics of the reaction can be further investigated by applying the principles of TST to the computationally derived energetic data. The rate constant (k) of the reaction can be estimated using the Eyring equation, which relates the rate constant to the Gibbs free energy of activation (ΔG‡).

Where:

k is the rate constant

kB is the Boltzmann constant

T is the absolute temperature

h is the Planck constant

R is the ideal gas constant

ΔG‡ is the Gibbs free energy of activation

The following table provides a hypothetical energetic profile for the formation of this compound, illustrating the kind of data that can be obtained from computational models. The values are representative and intended for illustrative purposes.

| Reaction Step | Species | Relative Energy (kcal/mol) |

| 1 | Reactants (1-Naphthaldehyde + Acetone Enolate) | 0.0 |

| 2 | Transition State 1 (Nucleophilic Attack) | +15.2 |

| 3 | Intermediate (β-hydroxy ketone) | -5.7 |

| 4 | Transition State 2 (Dehydration) | +10.8 |

| 5 | Product (this compound) | -12.5 |

This table is a hypothetical representation of an energetic profile.

Development of Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationships (QSRR) are mathematical models that aim to correlate the chemical structure of a series of compounds with their reactivity. For chalcones like this compound, QSRR models can be developed to predict their reactivity in various chemical transformations or their biological activity based on a set of calculated molecular descriptors.

The development of a QSRR model typically involves the following steps:

Data Set Selection: A series of chalcone derivatives with known reactivity data (e.g., reaction rates, equilibrium constants, or biological activity such as IC50 values) is compiled. This set would ideally include this compound and its structural analogs with different substituents on the naphthalene and/or phenyl rings.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in the series using computational chemistry software. These descriptors quantify various aspects of the molecular structure.

Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or more advanced machine learning algorithms, are used to build a mathematical equation that relates the descriptors to the observed reactivity.

Model Validation: The predictive power of the QSRR model is rigorously tested using internal and external validation techniques to ensure its reliability.

For chalcones, the reactivity is largely influenced by the electronic and steric properties of the substituents on the aromatic rings. The α,β-unsaturated ketone moiety is an electrophilic center, and its reactivity towards nucleophiles can be modulated by these substituents.

The following table lists some of the common molecular descriptors that would be relevant for a QSRR study of chalcones like this compound.

| Descriptor Class | Example Descriptors | Description |

| Constitutional | Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. |

| Number of Aromatic Rings | The count of aromatic rings in the structure. | |

| Topological | Wiener Index | A distance-based descriptor related to molecular branching. |

| Kier & Hall Shape Indices | Describe molecular shape and size. | |

| Geometric | Molecular Surface Area | The total surface area of the molecule. |

| Molecular Volume | The volume occupied by the molecule. | |

| Electronic | Dipole Moment | A measure of the overall polarity of the molecule. |

| HOMO/LUMO Energies | Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals, related to electron-donating and accepting abilities. | |

| Mulliken Charges | Partial charges on individual atoms. | |

| Hydrophobic | LogP | The logarithm of the partition coefficient between octanol (B41247) and water, a measure of lipophilicity. |

A successful QSRR model for a series of naphthalen-yl chalcones could, for example, take the form of an equation like:

Where c0, c1, c2, and c3 are coefficients determined by the statistical analysis. Such a model would indicate that the reactivity is influenced by the hydrophobicity, the electron-accepting ability, and the size of the molecule. These models are powerful tools for predicting the reactivity of new, unsynthesized compounds and for guiding the design of new molecules with desired properties. QSAR studies on various chalcone derivatives have shown the importance of parameters like lipophilicity and electronic effects in determining their biological activities. miracosta.edu

Future Perspectives in Naphthyl Butenone Research

Exploration of Novel Catalytic Systems for Efficient Synthesis

The traditional synthesis of 4-(naphthalen-1-yl)-3-buten-2-one often relies on the Claisen-Schmidt condensation, typically using a strong base like sodium hydroxide (B78521). While effective, future research is moving towards the exploration of more advanced and efficient catalytic systems that offer improved yields, milder reaction conditions, and greater selectivity.

The development of novel catalysts is a key area of focus. This includes the use of transition metal catalysts, which are known to promote a wide range of organic transformations. For instance, rhodium(II) carboxylates and copper-based catalysts have shown activity in promoting reactions for structurally related compounds. acs.org Nanocatalysis represents another promising frontier; copper nanoparticles have been successfully employed in the synthesis of related enaminones. nih.gov Furthermore, there is a growing interest in heterogeneous catalysts, which can be easily recovered and reused, aligning with the principles of green chemistry. Examples include solid acid catalysts like SO3H-carbon and nanocrystalline lead sulfide (B99878) (PbS), which have been used to synthesize related naphthol derivatives. researchgate.net These advanced systems offer significant advantages over traditional homogeneous catalysts by simplifying product purification and reducing chemical waste.

| Catalyst Type | Example(s) | Key Advantages | Relevant Application Context |

| Traditional Base | Sodium Hydroxide (NaOH) | Low cost, well-established | Standard Claisen-Schmidt condensation |

| Transition Metal | Rhodium(II) Carboxylates, CoCr2O4 | High efficiency, selectivity | Synthesis of complex heterocycles, enones acs.orgchemicalbook.com |

| Nanocatalysts | Copper (Cu) Nanoparticles | High surface area, high reactivity | Synthesis of enaminones nih.gov |

| Solid Acid Catalysts | SO3H-Carbon, Nanocrystalline PbS | Reusability, reduced waste, mild conditions | Green synthesis of amidoalkyl-naphthols researchgate.net |

Integration with Automation and High-Throughput Experimentation

High-Throughput Experimentation (HTE) is revolutionizing chemical synthesis by employing automation and robotics to perform a large number of reactions in parallel. youtube.comresearchgate.net This approach significantly accelerates the discovery and optimization of reaction conditions. For the synthesis of this compound and its derivatives, HTE can be used to rapidly screen a wide array of catalysts, solvents, temperatures, and reactant stoichiometries. youtube.comyoutube.com

The integration of automated platforms, such as robotic liquid handlers and 96-well plate reaction blocks, allows for miniaturization, which reduces the consumption of reagents and solvents, thereby lowering costs and environmental impact. trajanscimed.com This technology not only increases throughput but also enhances data quality and reproducibility by minimizing human error. trajanscimed.com The large datasets generated by HTE are particularly valuable for training machine learning algorithms, which can then predict optimal reaction conditions and even propose novel reaction pathways. youtube.com This synergy between automation and artificial intelligence is set to drastically change how synthetic chemistry is performed, enabling the rapid optimization of synthetic routes for key intermediates like naphthyl-butenones. youtube.comyoutube.com

| Feature | Description | Benefit for Naphthyl-Butenone Research |

| Parallelization | Execution of hundreds of reactions simultaneously in multi-well plates. youtube.com | Rapid screening of catalysts, solvents, and conditions. youtube.com |

| Miniaturization | Reactions are conducted on a microscale (µL to mL). trajanscimed.com | Reduced consumption of materials, lower waste, and improved safety. |

| Automation | Use of robotics for precise liquid and solid dispensing, heating, and cooling. youtube.comchemspeed.com | Increased reproducibility, elimination of human error, and 24/7 operation. trajanscimed.comchemspeed.com |

| Data Generation | Creation of large, high-quality datasets from experiments. youtube.com | Enables machine learning models for reaction optimization and discovery. |

Sustainable and Environmentally Benign Synthetic Routes

The principles of green chemistry are increasingly influencing the design of synthetic pathways. Future research on this compound will prioritize the development of sustainable and environmentally friendly methods. This involves moving away from hazardous solvents, reducing energy consumption, and utilizing renewable resources.

Several green techniques are applicable to naphthyl-butenone synthesis:

Microwave-Assisted Synthesis: Microwave irradiation can dramatically accelerate reaction rates, often leading to higher yields in shorter timeframes and with reduced energy consumption compared to conventional heating.

Mechanochemistry: Solvent-free reaction conditions, such as "Grindstone Chemistry," involve the grinding of solid reactants. This method eliminates the need for potentially harmful solvents and can be more energy-efficient. ijcmas.com Such techniques have been successfully applied to the synthesis of related naphthol compounds. ijcmas.com

Use of Renewable Feedstocks: A forward-looking approach involves synthesizing chemical building blocks from renewable sources. For example, a synthetic route to alkylated naphthalenes has been developed using benzaldehyde (B42025) and angelica lactone, which can both be derived from lignocellulose. rsc.org Exploring pathways to this compound from bio-based precursors is a key area for future sustainable chemistry research.

| Green Approach | Principle | Advantage in Synthesis |

| Microwave-Assisted Synthesis | Use of microwave energy for heating. | Faster reactions, higher yields, energy efficiency. |

| Mechanochemistry (Grinding) | Solvent-free reaction via mechanical force. | Eliminates solvents, reduces waste, energy efficient. ijcmas.com |

| Renewable Feedstocks | Use of starting materials from biomass (e.g., lignocellulose). rsc.org | Reduces reliance on fossil fuels, improves sustainability. |

| Recyclable Catalysts | Employment of solid-phase catalysts. | Simplified purification, catalyst can be reused. researchgate.net |

Computational Screening and Design for Novel Chemical Transformations

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. For the naphthyl-butenone scaffold, computational methods can guide the synthesis of new derivatives with desired properties, saving significant time and resources compared to purely experimental approaches.

Molecular Docking and Virtual Screening: These techniques are used to predict how a molecule will bind to a biological target, such as a protein or enzyme. Researchers can design virtual libraries of novel chalcone (B49325) derivatives and screen them computationally to identify candidates with high predicted binding affinity for a specific target, such as the Epidermal Growth Factor Receptor (EGFR) kinase domain. nih.gov This allows for the prioritization of compounds for synthesis and biological testing.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. By analyzing existing data, these models can predict the activity of newly designed molecules, helping to optimize the scaffold for improved potency. nih.gov

Density Functional Theory (DFT): DFT calculations can be used to understand the electronic structure and reactivity of molecules. researchgate.net This knowledge can help in predicting the most likely sites for chemical reactions, elucidating reaction mechanisms, and designing novel chemical transformations.

Machine Learning and AI: The large datasets from HTE can be used to train AI models that can predict reaction outcomes, suggest novel molecular structures with desired properties, and even control automated synthesis platforms, creating a closed loop of design, synthesis, and testing. youtube.com

| Computational Method | Application in Naphthyl-Butenone Research | Example |

| Molecular Docking | Predicting binding modes and affinities to biological targets. | Screening chalcone libraries against cancer targets like EGFR. nih.govnih.gov |

| QSAR | Predicting biological activity based on chemical structure. | Assessing ADME properties and compliance with Lipinski's rule of five. nih.gov |

| DFT | Calculating electronic structure and predicting reactivity. | Understanding crystal structure stabilization and reaction mechanisms. researchgate.net |

| Machine Learning | Analyzing large datasets to predict outcomes and propose new structures. | Optimizing reaction conditions and discovering novel methodologies. youtube.com |

Emerging Roles as Intermediate Building Blocks in Complex Molecule Synthesis

The chemical reactivity of the α,β-unsaturated ketone system, combined with the naphthalene (B1677914) moiety, makes this compound a highly valuable and versatile intermediate for the synthesis of more complex molecules. Its future applications will likely expand beyond its current uses, leveraging its functionality to access novel molecular architectures.

The compound can serve as a precursor in a variety of reactions:

Multi-component Reactions: One-pot reactions involving three or more starting materials are highly efficient for building molecular complexity. The naphthyl moiety is a common feature in products synthesized via these methods, such as 1-aminoalkyl-2-naphthols, demonstrating the utility of such building blocks. researchgate.netijcmas.com

Synthesis of Heterocycles: The enone functionality is a classic precursor for the synthesis of a wide range of heterocyclic compounds through reactions like Michael additions followed by cyclization. This opens pathways to complex structures such as pyrimidines, pyridines, and pyrazoles, many of which have significant pharmacological properties.

Access to Novel Scaffolds: The core structure is a key building block for creating libraries of related compounds in medicinal chemistry. For example, naphthalene-containing cores are used to develop inhibitors of protein-protein interactions, such as the KEAP1/NRF2 pathway, and to synthesize analogues of bioactive compounds like naphthalene-1,4-dione. nih.govnih.gov The ability to readily modify both the naphthalene ring and the butenone side chain allows for fine-tuning of biological activity. Recent research has shown that related precursors can undergo novel radical cyclization reactions to form complex ring systems like 4-pyrrolin-3-ones, highlighting the potential for discovering new transformations. acs.org

The role of this compound as a foundational element for constructing diverse and complex molecules is set to grow, driven by the continuous search for new therapeutic agents and functional materials.

Q & A

Q. What are the common synthetic routes for 4-(Naphthalen-1-YL)-3-buten-2-one, and how are reaction conditions optimized?

The compound is typically synthesized via Claisen-Schmidt condensation between 1-naphthaldehyde and a ketone (e.g., acetone) under alkaline conditions. For example, modified methods like the Nencki reaction involve refluxing naphthol derivatives with glacial acetic acid in the presence of ZnCl₂ as a catalyst . Optimization includes adjusting molar ratios (e.g., 1:1.2 for aldehyde:ketone), solvent selection (ethanol or DMF), and reaction time (2–12 hours) to maximize yield. Monitoring via TLC (n-hexane:ethyl acetate, 9:1) is critical to track intermediate formation .

Q. How is the structural characterization of this compound performed?

Structural confirmation relies on:

- NMR spectroscopy : H and C NMR to identify aromatic protons (δ 7.2–8.5 ppm) and α,β-unsaturated ketone groups (δ 2.3–2.6 ppm for methyl groups, δ 6.5–7.0 ppm for vinyl protons).

- X-ray crystallography : SHELX programs refine crystal structures, resolving bond lengths (e.g., C=O at ~1.21 Å) and dihedral angles between naphthalene and ketone moieties .

- IR spectroscopy : Strong absorption at ~1680 cm⁻¹ for the conjugated ketone group .

Q. What safety protocols are essential when handling this compound?

- Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact.

- Conduct reactions in fume hoods due to volatile byproducts (e.g., acetic acid).

- Dispose of waste via segregation (organic vs. halogenated) and engage certified waste management services .

Advanced Research Questions

Q. How can computational methods predict the reactivity and electronic properties of this compound?

- DFT calculations (B3LYP/6-311+G(d,p)) model HOMO-LUMO gaps to predict electrophilic sites, crucial for designing derivatives (e.g., OLED materials) .

- Molecular docking assesses binding affinity with biological targets (e.g., enzymes), guided by crystallographic data from CIF files generated via WinGX .

Q. What strategies resolve contradictions in crystallographic data for this compound?

Q. How does the compound’s conjugation system influence its photophysical properties?

The naphthalene-vinyl ketone system enables extended π-conjugation, studied via:

- UV-Vis spectroscopy : Absorption maxima at ~350 nm (ε > 10⁴ L·mol⁻¹·cm⁻¹) due to π→π* transitions.

- Solvatochromism : Emission shifts in polar solvents (e.g., Δλ = 20 nm in ethanol vs. hexane), quantified using Lippert-Mataga plots .

Q. What challenges arise in studying the compound’s biological activity, and how are they addressed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.